

A Comparative Analysis of Enasidenib (AG-221) and Its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lhd-221

Cat. No.: B610799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting mutated isocitrate dehydrogenase (IDH) enzymes. This guide provides a detailed comparative analysis of Enasidenib (formerly AG-221), a selective inhibitor of mutant IDH2, and its key analogs, Ivosidenib (AG-120), a selective mutant IDH1 inhibitor, and Vorasidenib (AG-881), a dual inhibitor of mutant IDH1 and IDH2. This comparison focuses on their mechanism of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them, with a primary focus on their application in hematologic malignancies and solid tumors.

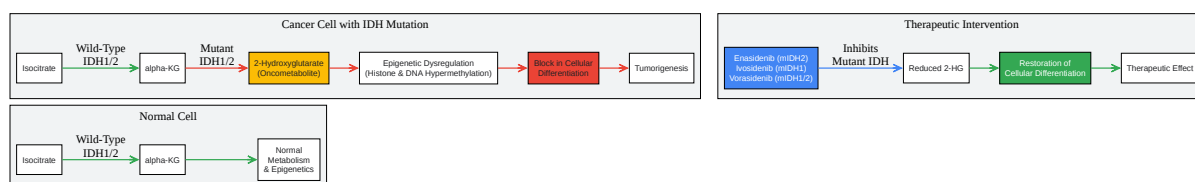
Mechanism of Action: Targeting Neomorphic Enzyme Activity

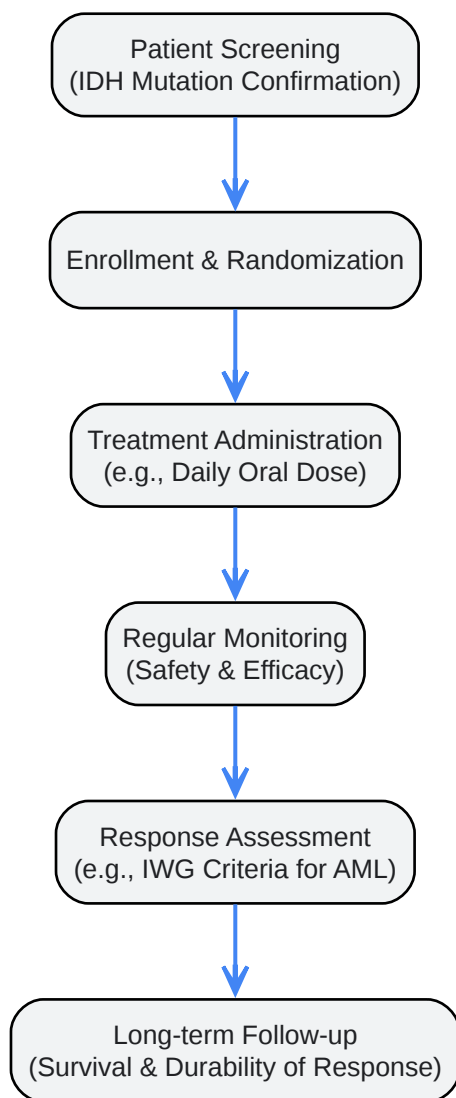
Mutations in IDH1 and IDH2 genes lead to a neomorphic enzyme activity, resulting in the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).^[1] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, which leads to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.^{[2][3]}

Enasidenib, Ivosidenib, and Vorasidenib are small molecule inhibitors that selectively target these mutant IDH enzymes.

- Enasidenib (AG-221): An oral, selective, potent inhibitor of the mutant IDH2 enzyme.^{[4][5]} It specifically targets the R140Q, R172S, and R172K mutations of IDH2.^{[4][6]} By inhibiting the mutant IDH2, Enasidenib decreases 2-HG levels, which in turn restores normal cellular differentiation of hematopoietic progenitor cells.^{[5][6]}
- Ivosidenib (AG-120): A potent and selective oral inhibitor of the mutant IDH1 enzyme.^{[7][8]} It targets the R132 mutations in IDH1.^[7] Similar to Enasidenib, Ivosidenib reduces the production of 2-HG, leading to the differentiation of malignant cells.^{[8][9]}
- Vorasidenib (AG-881): A brain-penetrant, oral, dual inhibitor of both mutant IDH1 and IDH2 enzymes.^{[10][11]} This dual activity makes it a promising agent for tumors harboring either mutation, particularly in gliomas where both IDH1 and IDH2 mutations are prevalent.^[11]

The signaling pathway below illustrates the mechanism of action of these IDH inhibitors.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enasidenib and ivosidenib in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDH Inhibitors in AML-Promise and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]

- 4. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivosidenib - Wikipedia [en.wikipedia.org]
- 9. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 10. onclive.com [onclive.com]
- 11. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- To cite this document: BenchChem. [A Comparative Analysis of Enasidenib (AG-221) and Its Analogs in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610799#comparative-analysis-of-lhd-221-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com